Cas no 1804263-89-5 (Ethyl 5-(2-carboxyethyl)-2-chlorobenzoate)
Ethyl 5-(2-carboxyethyl)-2-chlorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(2-carboxyethyl)-2-chlorobenzoate
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- Inchi: 1S/C12H13ClO4/c1-2-17-12(16)9-7-8(3-5-10(9)13)4-6-11(14)15/h3,5,7H,2,4,6H2,1H3,(H,14,15)
- InChI Key: NIHJYTWWXYLUFK-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(=O)OCC)CCC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 280
- XLogP3: 2.5
- Topological Polar Surface Area: 63.6
Ethyl 5-(2-carboxyethyl)-2-chlorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015005410-250mg |
Ethyl 5-(2-carboxyethyl)-2-chlorobenzoate |
1804263-89-5 | 97% | 250mg |
470.40 USD | 2021-06-21 | |
| Alichem | A015005410-500mg |
Ethyl 5-(2-carboxyethyl)-2-chlorobenzoate |
1804263-89-5 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
| Alichem | A015005410-1g |
Ethyl 5-(2-carboxyethyl)-2-chlorobenzoate |
1804263-89-5 | 97% | 1g |
1,490.00 USD | 2021-06-21 |
Ethyl 5-(2-carboxyethyl)-2-chlorobenzoate Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Ethyl 5-(2-carboxyethyl)-2-chlorobenzoate
Ethyl 5-(2-Carboxyethyl)-2-Chlorobenzoate: A Comprehensive Overview
Ethyl 5-(2-carboxyethyl)-2-chlorobenzoate, also known by its CAS number 1804263-89-5, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of benzoate esters, characterized by its unique structure that combines a chlorobenzene ring with an ethyl ester group and a carboxyethyl substituent. The molecule's structure not only imparts it with distinct chemical properties but also makes it a valuable intermediate in the synthesis of more complex organic compounds.
The synthesis of Ethyl 5-(2-carboxyethyl)-2-chlorobenzoate typically involves multi-step reactions, often starting from chlorobenzene derivatives. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. Such innovations highlight the compound's importance in modern chemical research and industrial applications.
One of the most notable features of Ethyl 5-(2-carboxyethyl)-2-chlorobenzoate is its ability to participate in various nucleophilic aromatic substitution reactions. This property has been exploited in the development of novel pharmaceutical agents, where the compound serves as a key intermediate. For example, studies have shown that derivatives of this compound can exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for drug development.
Moreover, the presence of the carboxyethyl group introduces additional functional diversity to the molecule. This group can undergo further modifications, such as polymerization or cross-coupling reactions, to create materials with tailored properties. Recent research has focused on utilizing this compound as a building block for advanced materials, including stimuli-responsive polymers and bio-based composites.
In terms of physical properties, Ethyl 5-(2-carboxyethyl)-2-chlorobenzoate exhibits a melting point of approximately 78°C and is soluble in common organic solvents like dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various organic reactions, where precise control over reaction conditions is essential. The compound's stability under standard storage conditions also contributes to its utility in both laboratory and industrial settings.
From an environmental perspective, understanding the fate and transport of Ethyl 5-(2-carboxyethyl)-2-chlorobenzoate in natural systems is crucial for assessing its potential impact on ecosystems. Recent studies have investigated its biodegradation pathways under aerobic and anaerobic conditions, revealing that the compound can be effectively metabolized by certain microbial communities. These findings underscore the importance of sustainable practices in the handling and disposal of such chemicals.
In conclusion, Ethyl 5-(2-carboxyethyl)-2-chlorobenzoate (CAS No: 1804263-89-5) stands out as a multifaceted compound with wide-ranging applications across chemistry and materials science. Its unique structure, coupled with advancements in synthetic methodologies and environmental assessments, positions it as a valuable tool for researchers and industries alike. As ongoing studies continue to uncover new potential uses for this compound, its role in shaping future innovations is likely to grow even further.
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